4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-phenyl-3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-17-8-4-5-15(13-17)19(29)27-11-9-14(10-12-27)18-25-26-20(30)28(18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVDGALSIITAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(trifluoromethoxy)benzoyl chloride with piperidine to form the corresponding piperidinyl benzoyl intermediate. This intermediate is then reacted with phenylhydrazine and a suitable triazolone precursor under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the efficient production of the compound .
Chemical Reactions Analysis
4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
The biological activity of 4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has been extensively studied. It exhibits potential as an inhibitor for specific enzymes and receptors involved in inflammatory processes. The compound's structural features enhance its interaction with biological targets, influencing its pharmacological effects.
Therapeutic Applications
The following table summarizes various therapeutic applications associated with this compound:
| Therapeutic Area | Description | Mechanism |
|---|---|---|
| Anti-inflammatory | Inhibits enzymes involved in inflammatory pathways | Binding to specific receptors |
| Antimicrobial | Potential activity against resistant bacterial strains | Disruption of bacterial cell function |
| Anticancer | Shows promise in targeting cancer cell proliferation | Modulation of signaling pathways |
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
- Anti-inflammatory Studies : Research has demonstrated that this compound can significantly reduce inflammatory markers in vitro and in vivo models. The compound's ability to inhibit specific phospholipases has been highlighted as a key mechanism .
- Antimicrobial Efficacy : In studies focusing on methicillin-resistant Staphylococcus aureus (MRSA), this compound exhibited notable antibacterial activity. It was able to disrupt bacterial cell membranes and inhibit growth effectively .
- Cancer Research : Preliminary investigations into the anticancer properties of this compound revealed its potential to inhibit tumor growth in xenograft models by targeting critical signaling pathways involved in cell proliferation .
Mechanism of Action
The mechanism of action of 4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Triazolone Family
The compound belongs to a broader class of triazolone derivatives with variations in the piperidine substituents and aryl groups. Key analogues include:
Substituent-Driven Effects
- Trifluoromethoxy vs.
- Piperidine Linkage: The benzoyl group on the piperidine ring (target compound) may enhance π-π stacking interactions compared to acetyl or phenoxyacetyl groups in analogues, influencing receptor binding .
- Triazolone Core : The dihydrotriazolone structure in the target compound differs from thione derivatives (e.g., 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione), where sulfur substitution alters solubility and hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
- Metabolic Stability: Fluorine and trifluoromethoxy groups are known to reduce cytochrome P450-mediated metabolism, suggesting superior pharmacokinetics for the target compound .
Biological Activity
4-Phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound belonging to the triazolone class. Its unique structure features a phenyl group, a trifluoromethoxybenzoyl moiety, and a piperidinyl group linked to a triazolone core. This arrangement contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The IUPAC name of the compound indicates its complex nature. The molecular formula is , and its InChI representation is:
Biological Activity
Research indicates that this compound exhibits significant biological activities:
1. Antimicrobial Activity
The compound has been studied for its potential antimicrobial properties. It shows effectiveness against various bacterial strains due to its ability to inhibit specific enzymes crucial for bacterial survival. The presence of the trifluoromethoxy group enhances its lipophilicity and membrane permeability, facilitating better interaction with microbial targets.
2. Anticancer Properties
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer (MCF7) and colon carcinoma (HCT116) cell lines with IC50 values indicating significant potency compared to standard chemotherapeutics .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to bind effectively to specific biological targets through hydrogen bonding and dipole interactions facilitated by its polar functional groups. This binding is crucial for modulating the activity of enzymes and receptors involved in various biological processes.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is helpful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Similar triazolone core | Different substituents affect reactivity |
| 3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid | Triazolone derivative | Distinct functional groups lead to varied applications |
| 5-(trifluoromethyl)-1H-pyrazole derivatives | Pyrazole instead of triazolone | Different pharmacological profiles due to core structure |
The unique combination of functional groups in 4-phenyl compounds enhances their reactivity and biological activities compared to other derivatives.
Case Studies
Several case studies have highlighted the efficacy of this compound in therapeutic applications:
- Study on Anticancer Activity : In a study involving MCF7 cells, the compound demonstrated an IC50 value of approximately 27.3 μM against breast cancer cells .
- Anti-inflammatory Research : Another study indicated that the compound effectively reduced levels of TNF-alpha and IL6 in vitro, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of cesium carbonate as a catalyst for effective amide bond formation between the piperidine and benzoyl groups .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to stabilize intermediates and improve reaction kinetics .
- Temperature control : Reactions often require precise temperature ranges (e.g., 60–80°C) to balance yield and byproduct formation .
- Characterization : Post-synthesis purification via recrystallization or chromatography (e.g., silica gel) is critical to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the integration of the piperidine, triazolone, and trifluoromethoxybenzoyl moieties. Key signals include:
- Piperidine protons at δ 2.5–3.5 ppm .
- Aromatic protons from the phenyl group at δ 7.0–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) bonds provide additional confirmation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the coupling of the trifluoromethoxybenzoyl group to the piperidine ring?
- Experimental Design :
- Catalyst screening : Test alternatives to cesium carbonate (e.g., Hünig’s base) to reduce steric hindrance from the trifluoromethoxy group .
- Solvent optimization : Compare DMF with dimethyl sulfoxide (DMSO) to enhance solubility of aromatic intermediates .
- Reaction monitoring : Use thin-layer chromatography (TLC) at 30-minute intervals to track intermediate formation and adjust reaction times .
- Data Analysis : Yield improvements (e.g., from 45% to 65%) can be quantified via HPLC area-under-curve (AUC) analysis .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If conflicting results arise in antimicrobial vs. anticancer assays:
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cancer) and bacterial strains (e.g., S. aureus ATCC 25923) across studies .
- Dose-response curves : Compare IC₅₀ values at 24h vs. 48h to account for delayed activity in slow-cycling cells .
- Computational docking : Use molecular dynamics simulations to assess binding affinity variations to targets like EGFR or bacterial topoisomerase IV .
Q. How can computational methods predict the metabolic stability of this compound?
- In Silico Workflow :
- Metabolite prediction : Tools like GLORY or ADMET Predictor™ identify potential oxidation sites (e.g., piperidine ring) .
- CYP450 inhibition assays : Validate predictions with liver microsome studies, focusing on CYP3A4/2D6 isoforms due to the compound’s aromaticity .
Methodological Challenges and Solutions
Q. What are the best practices for resolving spectral overlaps in NMR analysis of this compound?
- Advanced Techniques :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic proton signals (e.g., phenyl vs. benzoyl groups) .
- Deuterated solvents : Use DMSO-d₆ to sharpen splitting patterns for piperidine protons .
- Example : HSQC correlations can resolve ambiguity between δ 7.2 ppm (triazolone CH) and δ 7.3 ppm (trifluoromethoxybenzoyl CH) .
Q. How can researchers address solubility issues during bioactivity assays?
- Formulation Strategies :
- Co-solvents : Use 10% DMSO in PBS to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
- Validation : Measure zeta potential (>|±30| mV) and polydispersity index (<0.3) to ensure colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
